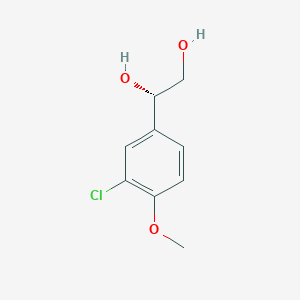![molecular formula C21H13Cl3N2 B12598132 Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- CAS No. 649739-78-6](/img/structure/B12598132.png)
Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- is a derivative of quinoxaline, a heterocyclic aromatic organic compound. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The specific compound features chlorinated phenyl groups, which may enhance its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For the specific compound, the synthesis might involve:
Condensation Reaction: Reacting o-phenylenediamine with a suitable 1,2-dicarbonyl compound in the presence of an acid catalyst.
Chlorination: Introducing chlorine atoms to the phenyl rings using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Processing: Using large reactors to carry out the condensation and chlorination reactions.
Purification: Employing techniques like recrystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the phenyl rings.
Reduction: Reduction reactions can occur at the quinoxaline core or the chlorinated phenyl groups.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline dioxides, while substitution could introduce various functional groups into the phenyl rings.
科学的研究の応用
Chemistry
Quinoxaline derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology
These compounds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, quinoxaline derivatives are investigated for their potential as therapeutic agents for various diseases.
Industry
In the industrial sector, these compounds are used in the development of dyes, pigments, and polymers.
作用機序
The mechanism of action of quinoxaline derivatives often involves interaction with biological macromolecules such as DNA, enzymes, or receptors. The specific molecular targets and pathways depend on the functional groups present in the compound.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Diphenylquinoxaline: A derivative with phenyl groups at positions 2 and 3.
2,3-Dichloroquinoxaline: A derivative with chlorine atoms at positions 2 and 3.
Uniqueness
The presence of chlorinated phenyl groups in Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- may enhance its reactivity and biological activity compared to simpler quinoxaline derivatives.
特性
CAS番号 |
649739-78-6 |
|---|---|
分子式 |
C21H13Cl3N2 |
分子量 |
399.7 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]quinoxaline |
InChI |
InChI=1S/C21H13Cl3N2/c22-15-5-3-4-14(10-15)21-20(11-13-8-9-16(23)12-17(13)24)25-18-6-1-2-7-19(18)26-21/h1-10,12H,11H2 |
InChIキー |
KIIYXRRUKCLDSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



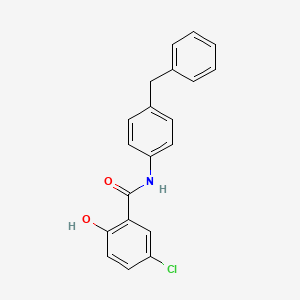
![Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester](/img/structure/B12598062.png)

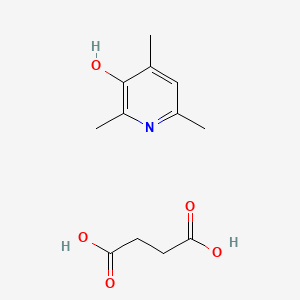
![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B12598076.png)
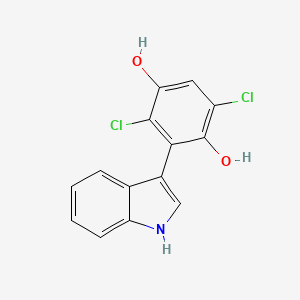

![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)
![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)
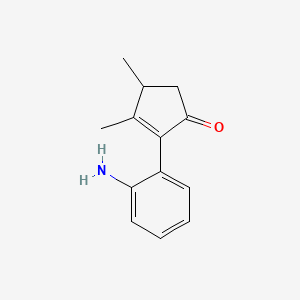

![8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)
